Benzenecarboximidamide, 4,4'-methylenebis-
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Overview
Description
Benzenecarboximidamide, 4,4’-methylenebis- is a chemical compound with the molecular formula C15H16N4. It is also known by other names such as 4,4’-Methylenebis(benzamidine). This compound is characterized by the presence of two benzenecarboximidamide groups connected by a methylene bridge. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, 4,4’-methylenebis- typically involves the reaction of benzamidine with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge between the two benzamidine molecules. The reaction conditions, including temperature and pH, are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of Benzenecarboximidamide, 4,4’-methylenebis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as crystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidamide, 4,4’-methylenebis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenecarboximidamide oxides, while reduction may produce benzenecarboximidamide amines .
Scientific Research Applications
Benzenecarboximidamide, 4,4’-methylenebis- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenecarboximidamide, 4,4’-methylenebis- involves its interaction with specific molecular targets. It can bind to enzymes and proteins, inhibiting their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- Benzenecarboximidamide, 4,4’-iminobis-
- Benzenecarboximidamide, 4-(methylsulfonyl)-
- 4,4’-Methylenebis(2-methylaniline)
Uniqueness
Benzenecarboximidamide, 4,4’-methylenebis- is unique due to its methylene bridge, which provides distinct chemical and physical properties compared to other similar compounds. This structural feature allows it to participate in specific reactions and interactions that are not possible with other compounds .
Properties
CAS No. |
63690-09-5 |
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Molecular Formula |
C15H16N4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
4-[(4-carbamimidoylphenyl)methyl]benzenecarboximidamide |
InChI |
InChI=1S/C15H16N4/c16-14(17)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)15(18)19/h1-8H,9H2,(H3,16,17)(H3,18,19) |
InChI Key |
FTMSARBDCMBEPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)C(=N)N)C(=N)N |
Origin of Product |
United States |
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